N1-(2-cyanophenyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide
CAS No.: 954004-85-4
Cat. No.: VC4317881
Molecular Formula: C22H24N4O3
Molecular Weight: 392.459
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 954004-85-4 |
|---|---|
| Molecular Formula | C22H24N4O3 |
| Molecular Weight | 392.459 |
| IUPAC Name | N'-(2-cyanophenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]oxamide |
| Standard InChI | InChI=1S/C22H24N4O3/c23-15-18-9-4-5-10-19(18)25-22(28)21(27)24-11-6-12-26-13-14-29-20(16-26)17-7-2-1-3-8-17/h1-5,7-10,20H,6,11-14,16H2,(H,24,27)(H,25,28) |
| Standard InChI Key | UZRHOCYFAJVYSO-UHFFFAOYSA-N |
| SMILES | C1COC(CN1CCCNC(=O)C(=O)NC2=CC=CC=C2C#N)C3=CC=CC=C3 |
Introduction
N1-(2-cyanophenyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide is a synthetic compound that belongs to the oxalamide class of chemical compounds. It has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and other areas involving cellular signaling pathways. The compound's unique structure, featuring a cyanophenyl and a phenylmorpholino moiety, suggests possible interactions with biological targets that are yet to be fully explored.
Synthesis
The synthesis of N1-(2-cyanophenyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide typically involves multi-step organic reactions, including:
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Formation of the oxalamide backbone.
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Substitution reactions to introduce the cyanophenyl and phenylmorpholino groups.
Although specific synthetic routes may vary, they generally employ commercially available reagents and solvents, adhering to principles of green chemistry where applicable.
Biological Activity and Research Findings
Recent studies have investigated the biological activity of N1-(2-cyanophenyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide, focusing on its potential as an inhibitor in various biochemical pathways. Key findings include:
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Inhibition Studies: Preliminary assays suggest that this compound may inhibit certain enzymes involved in cancer cell proliferation.
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Molecular Docking: Computational studies indicate favorable binding interactions with target proteins associated with tumor growth.
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Cell Viability Assays: In vitro studies have shown that the compound exhibits cytotoxic effects on specific cancer cell lines, highlighting its potential as a therapeutic agent.
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